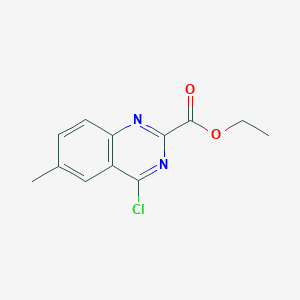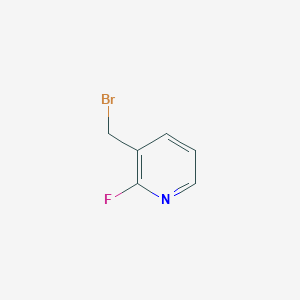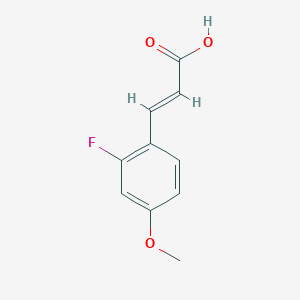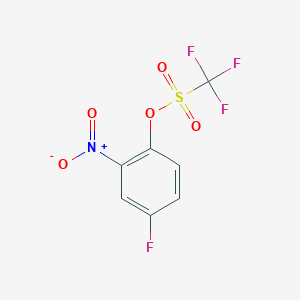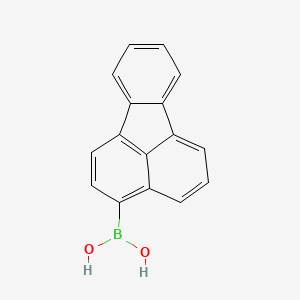
2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
Übersicht
Beschreibung
2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is a white solid characterized by its iodo and trifluoromethyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL typically involves the iodination of 5-(TRIFLUOROMETHYL)BENZYL ALCOHOL. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent like acetic acid and a catalyst such as sulfuric acid to facilitate the iodination process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-IODO-5-(TRIFLUOROMETHYL)BENZYL derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the iodo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-IODO-5-(TRIFLUOROMETHYL)BENZALDEHYDE or 2-IODO-5-(TRIFLUOROMETHYL)BENZOIC ACID.
Reduction: Formation of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL derivatives.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the design of drugs with improved bioavailability and metabolic stability.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL involves its interaction with specific molecular targets. The iodo and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, facilitating various biochemical reactions. The compound can modulate enzyme activity and influence metabolic pathways, making it valuable in drug design and development .
Vergleich Mit ähnlichen Verbindungen
- 2-IODOBENZYL ALCOHOL
- 5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
- 2-BROMO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL
Comparison: 2-IODO-5-(TRIFLUOROMETHYL)BENZYL ALCOHOL is unique due to the presence of both iodo and trifluoromethyl groups, which impart distinct chemical properties. Compared to 2-IODOBENZYL ALCOHOL, the trifluoromethyl group enhances its lipophilicity and metabolic stability. In contrast to 5-(TRIFLUOROMETHYL)BENZYL ALCOHOL, the iodo group increases its reactivity in substitution reactions .
Eigenschaften
IUPAC Name |
[2-iodo-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHVUTKATXCKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631138 | |
| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702641-05-2 | |
| Record name | [2-Iodo-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)


